Cas no 80617-56-7 (Benzamide, 3,4,5-triethoxy-N-[[(4-ethoxyphenyl)amino]thioxomethyl]-)

Benzamide, 3,4,5-triethoxy-N-[[(4-ethoxyphenyl)amino]thioxomethyl]- structure
80617-56-7 structure
Product Name:Benzamide, 3,4,5-triethoxy-N-[[(4-ethoxyphenyl)amino]thioxomethyl]-
CAS No:80617-56-7
MF:C22H28N2O5S
MW:432.533124923706
CID:705312
PubChem ID:12754780
Update Time:2025-04-19

Benzamide, 3,4,5-triethoxy-N-[[(4-ethoxyphenyl)amino]thioxomethyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 3,4,5-triethoxy-N-[[(4-ethoxyphenyl)amino]thioxomethyl]-
    • 3,4,5-triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide
    • DTXSID20509005
    • 80617-56-7
    • Inchi: 1S/C22H28N2O5S/c1-5-26-17-11-9-16(10-12-17)23-22(30)24-21(25)15-13-18(27-6-2)20(29-8-4)19(14-15)28-7-3/h9-14H,5-8H2,1-4H3,(H2,23,24,25,30)
    • InChI Key: CJPOZIVWQBBZEJ-UHFFFAOYSA-N
    • SMILES: S=C(NC1C=CC(=CC=1)OCC)NC(C1C=C(C(=C(C=1)OCC)OCC)OCC)=O

Computed Properties

  • Exact Mass: 432.17189317g/mol
  • Monoisotopic Mass: 432.17189317g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 10
  • Complexity: 512
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 110Ų
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